molecular formula C13H12N2O2 B2740516 4-(Benzylamino)pyridine-2-carboxylic acid CAS No. 851721-92-1

4-(Benzylamino)pyridine-2-carboxylic acid

Cat. No.: B2740516
CAS No.: 851721-92-1
M. Wt: 228.251
InChI Key: VCNIHBWVYVCMRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Benzylamino)pyridine-2-carboxylic acid is a chemical compound with the molecular formula C13H12N2O2 and a molecular weight of 228.25 g/mol . It is a specialty product often used in proteomics research . This compound features a pyridine ring substituted with a benzylamino group at the 4-position and a carboxylic acid group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzylamino)pyridine-2-carboxylic acid typically involves the reaction of 4-aminopyridine with benzyl chloride to form 4-(benzylamino)pyridine. This intermediate is then subjected to carboxylation to introduce the carboxylic acid group at the 2-position . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or dimethylformamide.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-(Benzylamino)pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The benzylamino group can be oxidized to form corresponding N-oxides.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Electrophilic reagents such as bromine or chlorine can be used in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: 4-(Benzylamino)pyridine-2-methanol.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

4-(Benzylamino)pyridine-2-carboxylic acid is primarily used in proteomics research . It serves as a building block for the synthesis of more complex molecules and can be used in the study of enzyme interactions and protein modifications.

Mechanism of Action

The mechanism of action of 4-(Benzylamino)pyridine-2-carboxylic acid is not extensively studied. its structure suggests that it can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. The benzylamino group can facilitate binding to active sites, while the carboxylic acid group can participate in ionic interactions .

Comparison with Similar Compounds

Similar Compounds

    4-Aminopyridine-2-carboxylic acid: Lacks the benzyl group, making it less hydrophobic.

    4-(Methylamino)pyridine-2-carboxylic acid: Contains a methyl group instead of a benzyl group, affecting its binding properties.

    4-(Phenylamino)pyridine-2-carboxylic acid: Has a phenyl group, which is bulkier than the benzyl group.

Uniqueness

4-(Benzylamino)pyridine-2-carboxylic acid is unique due to the presence of the benzylamino group, which enhances its hydrophobicity and potentially its binding affinity to certain biological targets. This makes it a valuable compound for research applications where specific interactions with proteins or enzymes are required .

Properties

IUPAC Name

4-(benzylamino)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c16-13(17)12-8-11(6-7-14-12)15-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCNIHBWVYVCMRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC(=NC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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